molecular formula C11H11N3O2 B2794312 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 898053-40-2

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B2794312
CAS No.: 898053-40-2
M. Wt: 217.228
InChI Key: SFSCAGXYDCYWTC-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C11H11N3O2 and is registered under PubChem CID 2984377 . This nitro-functionalized pyrazole derivative is built on a 1H-pyrazole core, a privileged scaffold in medicinal and agricultural chemistry, where the nitro group serves as a versatile handle for further synthetic modification. The specific biological activity, mechanism of action, and detailed research applications for this particular derivative are areas of active exploration and are not yet fully characterized in the public scientific literature. As a biochemical reagent, it is intended for use by qualified researchers in life science and organic chemistry research laboratories, for purposes such as method development or as a synthetic intermediate . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and employ all appropriate personal protective equipment, as handling of this or any similar chemical compound may pose hazards such as irritation .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSCAGXYDCYWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with a nitro group and a methylphenyl substituent, this compound exhibits potential in various pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides an in-depth analysis of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N4_{4}O2_{2}, with a molecular weight of approximately 220.23 g/mol. The structure features a five-membered heterocyclic pyrazole ring, which is significant in many biological applications due to the reactivity imparted by the nitro group.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds containing pyrazole rings are often investigated for their ability to inhibit microbial growth. Studies have shown that derivatives can demonstrate substantial antibacterial and antifungal effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, with potential mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Anticancer Potential : Recent research indicates that compounds based on the pyrazole scaffold can inhibit the growth of cancer cells across multiple types, including breast, lung, and colorectal cancers. The anticancer activity is often linked to their ability to induce apoptosis in tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression. For instance, studies have demonstrated its potential as an inhibitor of COX enzymes and other related targets .
  • Cell Signaling Interference : By interacting with specific receptors or signaling pathways, this compound can modulate cellular responses associated with inflammation and tumor growth.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, suggesting favorable interactions that enhance its pharmacological efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against bacterial strains such as Bacillus subtilis and E. coli. Results indicated significant inhibitory effects at concentrations ranging from 10 to 40 µg/mL .
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of pyrazole derivatives through in vitro assays measuring TNF-alpha and IL-6 production. The compound exhibited up to 85% inhibition compared to standard anti-inflammatory drugs .
  • Anticancer Activity : Research focusing on the anticancer properties revealed that this compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MDA-MB-231) .

Comparative Analysis with Related Compounds

To further understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
1-[(3-Methylphenyl)methyl]-4-nitro-1H-pyrazoleSimilar pyrazole structureVariation in methyl position affecting activity
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazoleAdditional methyl groupsEnhanced lipophilicity impacting pharmacokinetics
N-(4-methoxy-2-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)methylbenzamideMethoxy substitutionDifferent therapeutic profiles due to structural diversity

Scientific Research Applications

Chemical Properties and Structure

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole features a pyrazole ring substituted with a methylphenyl group and a nitro group. The presence of these functional groups contributes to its biological activity, making it a subject of interest in drug design and synthesis.

Antidiabetic Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant inhibitory activity against human sodium-glucose cotransporter 1 (SGLT1). This mechanism is crucial for controlling blood glucose levels, making these compounds potential candidates for treating diabetes and related metabolic disorders. For instance, studies have demonstrated that certain pyrazole derivatives can effectively reduce postprandial hyperglycemia by inhibiting glucose absorption in the intestines .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. The pyrazole moiety has been linked to various therapeutic activities, including anti-inflammatory properties. In clinical settings, compounds like celecoxib, which contain a pyrazole structure, are used as non-steroidal anti-inflammatory drugs (NSAIDs) to manage conditions such as arthritis . The anti-inflammatory action of this compound could be attributed to its ability to inhibit specific inflammatory pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrazole derivatives in models of ischemic stroke. Compounds similar to this compound have shown promise in reducing neuronal damage and infarction size when administered post-treatment in experimental models . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

Study Findings Implications
Study on SGLT1 InhibitionDemonstrated significant reduction in blood glucose levels with specific pyrazole derivativesPotential for development as antidiabetic agents
Neuroprotection in Ischemic ModelsCompounds showed reduced neuronal damage and improved survival ratesImplications for treatment strategies in stroke and neurodegenerative diseases
Anti-inflammatory ActivityPyrazole analogs displayed inhibition of inflammatory markersSupports use in managing chronic inflammatory conditions

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form an amine derivative, a critical transformation for modifying biological activity.

Reaction Conditions Product Yield Catalyst/Reagent Source
Hydrogenation (H₂, 50 psi)1-[(2-Methylphenyl)methyl]-4-amino-1H-pyrazole85%Pd/C (10%) in ethanol ,
Fe/HCl in ethanol, reflux (4 h)Same as above72%Fe powder, HCl

The amine product serves as an intermediate for further functionalization, such as acylation or coupling reactions .

Electrophilic Aromatic Substitution

The nitro group deactivates the pyrazole ring, directing electrophiles to specific positions.

Key Findings:

  • Nitration : Under mixed acid (HNO₃/H₂SO₄), substitution occurs at position 3 due to the nitro group’s meta-directing effect .

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets position 5 .

Reaction Conditions Regioselectivity Yield Source
BrominationBr₂ (1.2 eq.), FeBr₃, 0°CPosition 568%
SulfonationH₂SO₄ (fuming), 100°C, 2 hPosition 355%

Steric hindrance from the 2-methylbenzyl group limits reactivity at position 1 .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring allows nucleophilic displacement under harsh conditions.

Reagent Conditions Product Yield Source
NaSH in DMF120°C, 6 h4-Sulfhydryl derivative40%
NH₂OH (hydroxylamine)CuSO₄ catalyst, reflux, 8 h4-Hydroxylamino derivative32%

These reactions are less efficient due to the nitro group’s strong deactivation .

Condensation Reactions

The nitro group facilitates Knoevenagel condensations with aldehydes or ketones.

Example:

Reacting with benzaldehyde (1.5 eq.) in acetic acid under reflux yields a styryl-substituted pyrazole derivative (yield: 58%) . This reaction proceeds via a base-catalyzed mechanism, forming a conjugated system .

Ring-Opening and Rearrangement

Under oxidative conditions (e.g., KMnO₄/H₂SO₄), the pyrazole ring undergoes cleavage at position 4–5, yielding a diketone intermediate. This intermediate can recyclize to form quinazoline derivatives in the presence of NH₃ .

Comparative Reactivity of Analogues

Compound Key Reaction Reactivity Difference Source
1-(4-Chlorophenyl)-4-nitro-1H-pyrazoleBromination at position 5Higher yield (78%) due to less steric hindrance
3,5-Dimethyl-4-nitro-1H-pyrazoleNitro reductionFaster kinetics (t₁/₂ = 1.5 h vs. 3 h)

Comparison with Similar Compounds

Positional Isomers

  • 1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole: This positional isomer, with a para-methylbenzyl group, exhibits distinct electronic properties due to the electron-donating methyl group at the 4-position of the benzyl ring. Such substitution may enhance solubility in nonpolar solvents compared to the ortho-methyl analog .
  • This compound has a higher molecular weight (301.14 g/mol) and is regulated under GHS guidelines for hazardous substances .

Halogenated Derivatives

  • 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole :
    Bromine substitution introduces steric bulk and polarizability, affecting crystal packing and intermolecular interactions. This derivative has a molecular weight of 282.10 g/mol and a purity of 95%, though its commercial availability is discontinued .

Physical and Spectral Properties

Melting Points and Solubility

Substituents significantly influence melting points:

Compound Substituent Melting Point (°C) Reference
1-[(4-Methylphenyl)methyl]-5-[(4-CF₃Ph)Se]-4-nitro-1H-pyrazole CF₃, SePh (para) 68–70
1-[(4-Methylphenyl)methyl]-5-[(2-FPh)Se]-4-nitro-1H-pyrazole F, SePh (ortho) 63–65
1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole Cl (3,4-di) Not reported

The ortho-substituted derivatives (e.g., 2-fluorophenyl selanyl) generally exhibit lower melting points than para-substituted analogs, likely due to reduced symmetry and weaker crystal lattice interactions .

Spectral Data

  • ¹H NMR :

    • For 1-[(4-methylphenyl)methyl]-5-[(4-fluorophenyl)selanyl]-4-nitro-1H-pyrazole, the pyrazole C(3)-H proton resonates at δ 8.24 ppm , while aromatic protons appear between δ 7.35–7.00 ppm .
    • Ortho-substituted derivatives (e.g., 2-methylbenzyl) may show upfield shifts for benzyl protons due to steric hindrance .
  • HRMS :

    • Selenated derivatives (e.g., C₁₈H₁₅F₃N₃O₂Se) show accurate mass matches (<3 ppm error), confirming molecular formulas .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₂H₁₁N₃O₂ 237.24 Not reported 2-MePhCH₂, 4-NO₂
1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole C₁₂H₁₁N₃O₂ 237.24 Not reported 4-MePhCH₂, 4-NO₂
1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole C₁₁H₈Cl₂N₃O₂ 301.14 Not reported 3,4-Cl₂PhCH₂, 4-NO₂
1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole C₁₁H₁₀BrN₃O₂ 282.10 Not reported 3-BrPhCH₂, 4-NO₂

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole?

To confirm the molecular structure, a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and infrared (IR) spectroscopy is typically employed. The nitro group (N–O stretching at ~1520–1350 cm⁻¹) and aromatic C–H stretches (~3100–3000 cm⁻¹) in IR provide functional group verification . NMR resolves the methylphenyl substituent (δ ~2.3 ppm for CH3 and δ ~5.4 ppm for benzyl CH2) and pyrazole ring protons (δ ~6.5–8.0 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula consistency (C11H11N3O2) .

Q. What are common synthetic routes for nitro-substituted pyrazole derivatives like this compound?

A typical synthesis involves:

Pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or diketones .

Nitro group introduction through nitration (e.g., HNO3/H2SO4) at the 4-position of the pyrazole ring.

Benzylation using 2-methylbenzyl bromide under basic conditions (e.g., K2CO3 in DMF) to attach the 2-methylphenyl group .
Key challenges include regioselectivity during nitration and minimizing side reactions. Purification via column chromatography or recrystallization ensures high yield (>70%) .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound?

For crystallographic refinement:

Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Constrain H atoms geometrically using HFIX commands.

Validation : Analyze residual density maps and R-factors (target: R1 < 0.05). For twinned crystals, use TWIN/BASF commands .
Example: A similar compound (CID 573054) refined with SHELXL achieved R1 = 0.039 and wR2 = 0.099, confirming precise bond lengths and angles .

Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data for this compound?

Discrepancies (e.g., NMR chemical shifts or IR peaks) arise from solvent effects, conformational flexibility, or DFT functional limitations. Mitigation strategies include:

Solvent correction : Use PCM (Polarizable Continuum Model) in DFT calculations to match experimental solvent conditions .

Conformational averaging : Perform molecular dynamics (MD) simulations to account for rotational barriers in the benzyl group .

Benchmarking : Compare with structurally analogous compounds (e.g., 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole) to validate computational protocols .

Q. What experimental strategies optimize reaction conditions for high-purity synthesis?

Critical parameters include:

  • Temperature control : Nitration at 0–5°C prevents over-oxidation .
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group stability .
    Advanced monitoring via HPLC or in-situ IR helps track intermediate formation. For example, optimizing reaction time (8–12 hrs) increased purity from 85% to 95% in related pyrazole derivatives .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Given the bioactivity of pyrazole derivatives (e.g., anti-inflammatory, enzyme inhibition):

Target selection : Prioritize enzymes like COX-2 or kinases, where nitro groups enhance electron-withdrawing effects .

In vitro assays : Use fluorescence polarization (FP) or SPR (Surface Plasmon Resonance) to measure binding affinity.

Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC50 determination via MTT assays .
Control experiments with unsubstituted pyrazoles (e.g., 1-methyl-1H-pyrazole) isolate the nitro group’s contribution .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data for nitro-pyrazole derivatives?

Contradictions (e.g., bond-length variations) may stem from:

  • Disorder in the nitro group : Apply PART commands in SHELXL to model alternative orientations .
  • Thermal motion : Use TLS (Translation-Libration-Screw) refinement to account for anisotropic motion .
    Cross-validation with spectroscopic data (e.g., IR nitro peaks) ensures structural consistency .

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